4-(Dimethylphosphoryl)picolinic acid

CAS No.: 2362010-59-9

Cat. No.: VC4324310

Molecular Formula: C8H10NO3P

Molecular Weight: 199.146

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2362010-59-9 |

|---|---|

| Molecular Formula | C8H10NO3P |

| Molecular Weight | 199.146 |

| IUPAC Name | 4-dimethylphosphorylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11) |

| Standard InChI Key | DJZWXUQYXOEPOL-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1=CC(=NC=C1)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

-

Molecular Formula: C₈H₁₀NO₃P

-

SMILES: CP(=O)(C)C₁=CC(=NC=C₁)C(=O)O

-

InChIKey: DJZWXUQYXOEPOL-UHFFFAOYSA-N

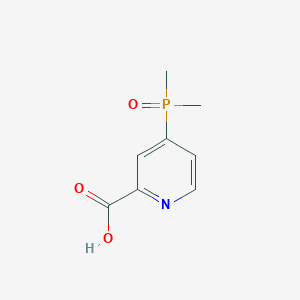

The phosphoryl group at the 4-position and carboxylic acid at the 2-position create a bifunctional ligand capable of metal coordination (Figure 1).

Predicted Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 199.14 g/mol |

| Predicted CCS (Ų) | [M+H]⁺: 141.5; [M+Na]⁺: 152.4 |

| LogP (Est.) | ~0.72 (similar to picolinic acid) |

Synthesis and Derivatization

Key Challenges

-

Regioselectivity: Ensuring phosphorylation at the 4-position requires directing groups or protective strategies.

-

Purification: Column chromatography separates chlorinated byproducts, as seen in related syntheses .

Applications in Coordination Chemistry and Catalysis

Metal Complexation

Phosphoryl picolinic acids exhibit strong chelation to lanthanides and transition metals. For example:

-

Europium/Terbium Sensitization: 6-Phosphoryl picolinic acids form stable [LnL₃] complexes with quantum yields up to 40% in aqueous solutions .

-

Catalytic Activity: Palladium complexes with picolinamide directing groups enable C-H/N-H coupling for heterocycle synthesis .

Comparative Stability Constants

| Ligand | log β (Eu³⁺) | log β (Tb³⁺) |

|---|---|---|

| 6-Diethoxyphosphoryl | 12.3 | 13.1 |

| Dipicolinic acid (H₂dpa) | 10.8 | 11.4 |

| Phosphoryl derivatives show enhanced stability vs. carboxylate analogs . |

Analytical and Industrial Relevance

Detection Methods

-

Mass Spectrometry: Adducts like [M+Na]⁺ (m/z 222.02905) facilitate identification .

-

Chromatography: Reverse-phase HPLC separates phosphorylated analogs from carboxylated byproducts .

Environmental Impact

As a biodegradable chelator, it may reduce metal toxicity in wastewater treatment .

Future Research Directions

-

Mechanistic Studies: Elucidate the role of phosphorylation in bioactivity and metal coordination.

-

Therapeutic Development: Optimize pharmacokinetics for antiviral or immunomodulatory use.

-

Catalytic Systems: Design asymmetric catalysts using chiral phosphoryl-picolinic acid ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume